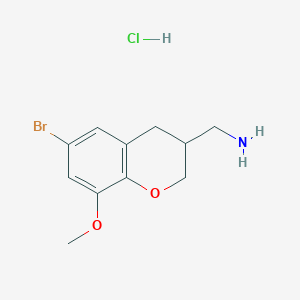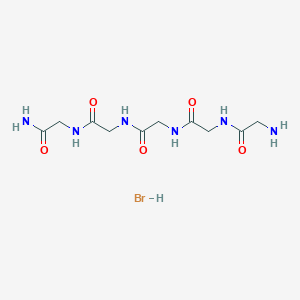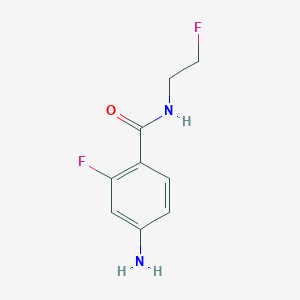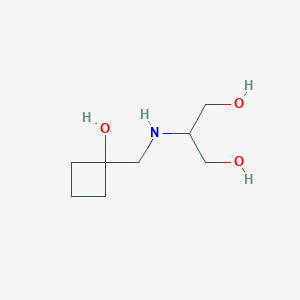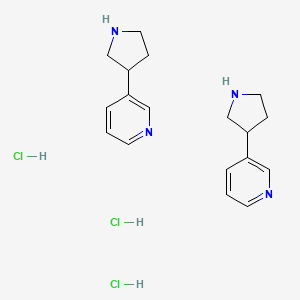
3-Pyrrolidin-3-ylpyridine sesquichloride
Overview
Description
3-Pyrrolidin-3-ylpyridine sesquichloride is a chemical compound with the molecular formula C18H27Cl3N4 and a molecular weight of 405.8 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 3-Pyrrolidin-3-ylpyridine sesquichloride is not readily available in the search results. However, it is available for purchase from various chemical suppliers213.Molecular Structure Analysis
The molecular structure of 3-Pyrrolidin-3-ylpyridine sesquichloride is not explicitly provided in the search results. However, it is known that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom4.Chemical Reactions Analysis
The specific chemical reactions involving 3-Pyrrolidin-3-ylpyridine sesquichloride are not detailed in the search results. However, it is known that pyrrolidine derivatives can participate in a variety of chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Pyrrolidin-3-ylpyridine sesquichloride are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 405.8 g/mol1.Safety And Hazards
The specific safety and hazard information for 3-Pyrrolidin-3-ylpyridine sesquichloride is not available in the search results. However, it is recommended that this compound be used only for research and development under the supervision of a technically qualified individual6.
Future Directions
The future directions of research involving 3-Pyrrolidin-3-ylpyridine sesquichloride are not explicitly mentioned in the search results. However, the use of pyrrolidine rings in drug discovery suggests potential for future research in this area4.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a qualified professional in the field.
properties
IUPAC Name |
3-pyrrolidin-3-ylpyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12N2.3ClH/c2*1-2-8(6-10-4-1)9-3-5-11-7-9;;;/h2*1-2,4,6,9,11H,3,5,7H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKVFXXPIOYYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2.C1CNCC1C2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-3-ylpyridine sesquichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
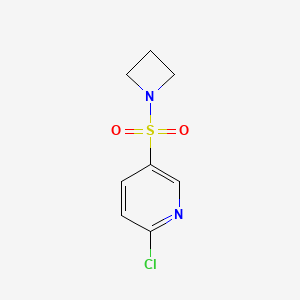
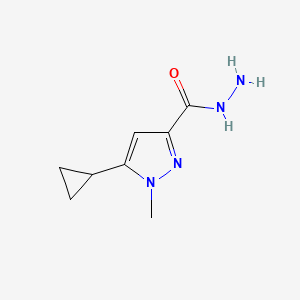
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1450659.png)
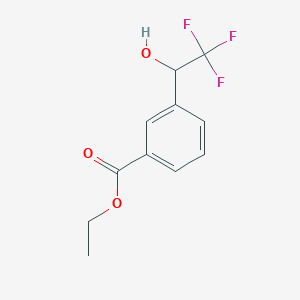
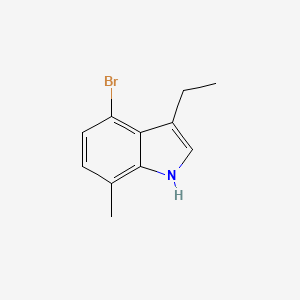
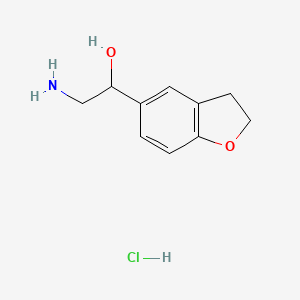
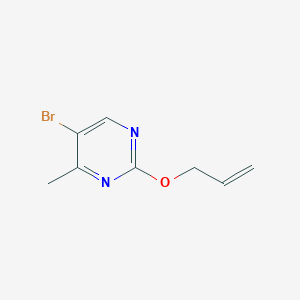
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)
